2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride

Catalog No.
S1482550
CAS No.
102596-84-9
M.F
C21H26ClNO
M. Wt
343.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydroch...

CAS Number

102596-84-9

Product Name

2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride

IUPAC Name

2-[(dibenzylamino)methyl]cyclohexan-1-one;hydrochloride

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C21H25NO.ClH/c23-21-14-8-7-13-20(21)17-22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H

InChI Key

VTLHJZKKRMZUPQ-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl

Synonyms

2-[[Bis(phenylmethyl)amino]methyl]cyclohexanone Hydrochloride; NSC 657307;

Canonical SMILES

C1CCC(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl
  • Synthetic Organic Chemistry: The molecule contains a cyclohexanone ring, a common scaffold in many organic compounds. Researchers might utilize 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride as a starting material for the synthesis of more complex molecules with desired properties.
  • Medicinal Chemistry: The dibenzylamine group can participate in various interactions with biological molecules. Researchers might explore this compound for potential bioactivity, such as investigating its interaction with specific enzymes or receptors in the body.
  • Proteomics Research: Some commercially available sources for 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride indicate its use in proteomics research []. Proteomics is the study of proteins within a cell, organism, or tissue. The specific application of this compound in proteomics research is not publicly available.

2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride is a chemical compound with the molecular formula C21H26ClNO and a molecular weight of 343.89 g/mol. This compound appears as a white solid and is primarily utilized in various chemical synthesis applications. Its structure features a cyclohexanone core substituted with a dibenzylamino group, which contributes to its unique reactivity and properties .

The mechanism of action of 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride revolves around its role as a nucleophile in the asymmetric Mannich reaction. The lone pair of electrons on the nitrogen atom in the dibenzylamino group attacks the imine, forming a new carbon-carbon bond. The chirality of the amine catalyst used in the imine formation dictates the stereochemistry of the newly formed carbon center, leading to an enantioenriched product [].

  • Potential for skin and eye irritation due to the basic nature of the amine group [].
  • Possible respiratory irritation if inhaled.
  • May be flammable due to the presence of the aromatic rings [].
, particularly in asymmetric synthesis. One notable application is in the Mannich reaction, where it serves as a nucleophile, facilitating the formation of β-amino carbonyl compounds. The dibenzylamino group enhances the electrophilic character of the carbonyl, making it more reactive towards amines and aldehydes .

The synthesis of 2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride typically involves the following steps:

  • Formation of Cyclohexanone Derivative: The starting material, cyclohexanone, undergoes alkylation or acylation to introduce the amino group.
  • Dibenzylation: The introduction of the dibenzylamino moiety can be achieved through a reaction with dibenzylamine under suitable conditions.
  • Hydrochloride Salt Formation: The final step involves treating the product with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride has various applications in:

  • Organic Synthesis: It is utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Research: The compound is used in proteomics research and other biochemical investigations due to its unique reactivity .
  • Catalysis: It plays a role in catalytic processes, particularly in asymmetric synthesis reactions.

Several compounds share structural similarities with 2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride. Here are some comparisons:

Compound NameStructure FeaturesUnique Aspects
N,N-DibenzylaminePrimary amine with two benzyl groupsLacks cyclohexanone core; simpler structure
CyclohexanoneKetone functional group on cyclohexane ringNo amine substitution; used as a solvent
2-Amino-1-cyclohexanolAmino alcohol derivative of cyclohexaneDifferent functional group; less reactive

The unique combination of the dibenzylamino group and cyclohexanone structure in 2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride distinguishes it from these similar compounds, enhancing its reactivity and potential applications in synthetic chemistry .

Dates

Modify: 2023-09-14

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